5-Fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
5-Fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzonitrile with isopropyl isothiocyanate in the presence of a base, followed by fluorination using a suitable fluorinating agent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of production method depends on factors such as cost, scalability, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and solvents like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, and solvents like tetrahydrofuran.
Substitution: Nucleophiles like amines, thiols, and solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Amino or thio-substituted quinazolinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors or other proteins. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one
- 5-Fluoro-3-ethyl-2-sulfanylidene-1H-quinazolin-4-one
- 5-Fluoro-3-isopropyl-2-sulfanylidene-1H-quinazolin-4-one
Uniqueness
5-Fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. The combination of fluorine and sulfanylidene groups further enhances its potential for diverse applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-fluoro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2OS/c1-6(2)14-10(15)9-7(12)4-3-5-8(9)13-11(14)16/h3-6H,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASINKXFNLCWPRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C=CC=C2F)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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